molecular formula C16H10Cl2N2O B6240978 5-chloro-1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 1152960-07-0

5-chloro-1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No. B6240978
CAS RN: 1152960-07-0
M. Wt: 317.2
InChI Key:
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Description

The compound you mentioned is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Pyrazole derivatives are known for their wide range of biological activities and are used in the development of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of a compound is responsible for its pharmacological activities. Most heterocyclic moieties, like pyrazole, have diverse activities . The presence of chlorine atoms and phenyl groups in the compound you mentioned could potentially influence its reactivity and biological activity.

Mechanism of Action

The mechanism of action of a specific pyrazole derivative would depend on its structure and the target it interacts with. Some pyrazole derivatives have shown promising medicinal properties for the prevention and treatment of various diseases .

Future Directions

The development of new pyrazole derivatives with improved pharmacological properties is an active area of research. Future studies could focus on the synthesis of new derivatives of “5-chloro-1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde” and evaluation of their biological activities .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloro-1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form 4-chloro-1-phenyl-1H-pyrazole-3-carbaldehyde, which is then reacted with chlorobenzene to form 5-chloro-1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde.", "Starting Materials": [ "4-chlorobenzaldehyde", "phenylhydrazine", "chlorobenzene" ], "Reaction": [ "Step 1: React 4-chlorobenzaldehyde with phenylhydrazine in ethanol to form 4-chloro-1-phenyl-1H-pyrazole-3-carbaldehyde.", "Step 2: React 4-chloro-1-phenyl-1H-pyrazole-3-carbaldehyde with chlorobenzene in the presence of a base such as potassium carbonate to form 5-chloro-1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde." ] }

CAS RN

1152960-07-0

Product Name

5-chloro-1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

Molecular Formula

C16H10Cl2N2O

Molecular Weight

317.2

Purity

95

Origin of Product

United States

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